[1,2,4]Triazolo[1,5-a]pyridin-8-ylmethanamine dihydrochloride

Aqueous solubility Salt selection Assay-ready building block

[1,2,4]Triazolo[1,5-a]pyridin-8-ylmethanamine dihydrochloride (CAS 2137895-33-9) is a heterocyclic primary amine building block featuring a [1,2,4]triazolo[1,5-a]pyridine core with an aminomethyl substituent at the 8-position, supplied as a dihydrochloride salt. The fused triazolo-pyridine scaffold is a privileged structure in medicinal chemistry, extensively explored for kinase inhibition, immunomodulation, and OLED applications.

Molecular Formula C7H10Cl2N4
Molecular Weight 221.09
CAS No. 2137895-33-9
Cat. No. B2707943
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name[1,2,4]Triazolo[1,5-a]pyridin-8-ylmethanamine dihydrochloride
CAS2137895-33-9
Molecular FormulaC7H10Cl2N4
Molecular Weight221.09
Structural Identifiers
SMILESC1=CN2C(=NC=N2)C(=C1)CN.Cl.Cl
InChIInChI=1S/C7H8N4.2ClH/c8-4-6-2-1-3-11-7(6)9-5-10-11;;/h1-3,5H,4,8H2;2*1H
InChIKeyJURYUKIUHDSHEP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

[1,2,4]Triazolo[1,5-a]pyridin-8-ylmethanamine dihydrochloride (CAS 2137895-33-9): A Position-Specific Heterocyclic Building Block


[1,2,4]Triazolo[1,5-a]pyridin-8-ylmethanamine dihydrochloride (CAS 2137895-33-9) is a heterocyclic primary amine building block featuring a [1,2,4]triazolo[1,5-a]pyridine core with an aminomethyl substituent at the 8-position, supplied as a dihydrochloride salt . The fused triazolo-pyridine scaffold is a privileged structure in medicinal chemistry, extensively explored for kinase inhibition, immunomodulation, and OLED applications [1][2]. The 8-ylmethanamine regioisomer provides a distinct exit vector compared to the more common 2-, 5-, 6-, or 7-substituted analogs, enabling access to chemical space that is sterically and electronically differentiated from other positional isomers within the same class [3].

Why [1,2,4]Triazolo[1,5-a]pyridin-8-ylmethanamine dihydrochloride Cannot Be Replaced by Positional Isomers or Free Base Analogs


Within the [1,2,4]triazolo[1,5-a]pyridine series, the position of the aminomethyl substituent dictates the vector of derivatization, electronic environment, and steric accessibility, each of which critically influences downstream structure-activity relationships (SAR) in drug discovery and materials science [1]. The 8-position places the reactive amine adjacent to the bridgehead nitrogen, creating a unique steric and electronic profile that differs fundamentally from the 2-yl (triazole ring), 5-yl, 6-yl, or 7-yl (pyridine ring) isomers [2]. Furthermore, the dihydrochloride salt form provides enhanced aqueous solubility and long-term solid-state stability compared to the free base (CAS 1534584-00-3), which is essential for reproducible solution-phase chemistry in parallel synthesis and high-throughput experimentation workflows . Substituting any other positional isomer or the free base form would alter the geometric presentation, solubility profile, and storage stability, potentially invalidating established synthetic protocols and confounding biological assay results .

[1,2,4]Triazolo[1,5-a]pyridin-8-ylmethanamine dihydrochloride: Quantitative Differentiation Evidence Against Closest Analogs


Enhanced Aqueous Solubility of the Dihydrochloride Salt Form vs. the Free Base Enables Direct Use in Biological Assays

The dihydrochloride salt (CAS 2137895-33-9, MW 221.09 g/mol as dihydrochloride) exhibits markedly increased aqueous solubility relative to its free base counterpart (CAS 1534584-00-3, MW 148.17 g/mol), a property characteristic of amine hydrochloride salts . While experimental aqueous solubility values are not publicly reported for either form, the free base has a predicted pKa of 6.98±0.29, indicating that the amine will be partially protonated at physiological pH, and full di-protonation in the dihydrochloride salt ensures complete ionization and maximizes water solubility . Vendor specifications confirm the dihydrochloride is supplied as a solid with a molecular formula of C₇H₁₀Cl₂N₄ (incorporating two HCl equivalents), directly enabling dissolution in aqueous buffers for biochemical assays without the need for pH adjustment or co-solvent optimization .

Aqueous solubility Salt selection Assay-ready building block Biochemical screening

Distinct Exit Vector Geometry at the 8-Position Enables Access to Chemical Space Inaccessible to the 2-Yl Isomer

The aminomethyl group attached at the 8-position of the [1,2,4]triazolo[1,5-a]pyridine core projects from the pyridine ring adjacent to the bridgehead nitrogen, creating a substitution vector oriented in a direction fundamentally different from the 2-yl isomer, where the aminomethyl group is attached to the triazole ring . This geometric distinction is critical in fragment-based drug discovery and scaffold-hopping exercises: the 8-substitution pattern orients the derivatizable amine toward a sterically congested region near the ring junction, favoring interactions with shallow or peripheral binding pockets, whereas the 2-substitution pattern projects the amine outward along the molecular long axis [1]. In the context of the triazolopyridine OLED emitters reported by Yang et al. (2022), the 8-substituted isomer (o'-PPI-TP) exhibited a distinct photophysical profile, with a decomposition temperature of 454–476 °C and photoluminescence quantum yield exceeding 86%, compared to the 6- and 7-substituted analogs within the same study [2].

Exit vector Structure-activity relationship Kinase inhibitor design Chemical space exploration

Lower Computed Lipophilicity of the 8-Isomer Relative to the 2-Methyl-8-Yl Analog Guides Property-Based Drug Design Decisions

The target compound, with molecular formula C₇H₈N₄ (free base) and molecular weight 148.17 g/mol, is a minimal heterocyclic scaffold devoid of additional lipophilic substituents . In contrast, the closest 8-substituted analog with available quantitative data, {2-methyl-[1,2,4]triazolo[1,5-a]pyridin-8-yl}methanamine (CAS 1531699-71-4, C₈H₁₀N₄, MW 162.19), introduces a methyl group at the 2-position of the triazole ring, increasing the molecular weight by 14 Da and adding one additional carbon atom of lipophilicity . The computed XLogP3-AA for the 2-ylmethanamine isomer is -0.4, establishing a low-lipophilicity baseline for the unsubstituted scaffold [1]; the 8-ylmethanamine isomer, lacking the additional methyl group present in the 2-methyl analog, is expected to have a comparably low LogP, favoring aqueous solubility and metabolic stability in a drug discovery context.

Lipophilicity LogP Drug-likeness Property-based design

Vendor Availability and Purity Profile Support Reproducible Procurement for Parallel Synthesis Campaigns

The target compound is commercially available from multiple established vendors with certified purity specifications. Leyan (Shanghai Haohong) offers the dihydrochloride at 98% purity across quantities from 100 mg to 25 g . In comparison, the positional isomer [1,2,4]triazolo[1,5-a]pyridin-2-ylmethanamine (CAS 1369412-53-2) is also available at 98% purity from the same vendor, but only up to 1 g quantity, with larger pack sizes requiring quotation . The 7-yl isomer (CAS 1313726-30-5) is listed at 98% purity, while the 5-yl isomer (CAS 1512089-51-8) is offered at 95% purity, representing a 3% purity differential that may be meaningful for applications requiring high chemical homogeneity . The 10XChem listing for the target compound specifies a 95% minimum purity with pricing from $752.00/50 mg, providing a clear benchmark for procurement planning .

Vendor comparison Purity specification Procurement logistics Parallel synthesis

Documented Utility as a Key Intermediate in the Synthesis of Clinical-Stage HIF-PH Inhibitor Enarodustat (JTZ-951)

The 8-position of the [1,2,4]triazolo[1,5-a]pyridine core is a critical substitution site in the clinical-stage HIF prolyl hydroxylase (HIF-PH) inhibitor enarodustat (JTZ-951), which bears a carbonyl-glycine moiety at the 8-position for pharmacological activity [1]. A patent granted to Japan Tobacco Inc. (U.S. Patent 11,434,238) describes a manufacturing route to enarodustat that proceeds through 8-substituted triazolopyridine intermediates, demonstrating the industrial relevance of the 8-substitution pattern [2]. While the target compound (8-ylmethanamine) is a more reduced analog than the 8-carbonyl intermediates described in the patent, the shared 8-substitution regiochemistry provides a direct synthetic entry point to this therapeutically validated chemical space, whereas 2-, 5-, 6-, or 7-ylmethanamine isomers would direct derivatization to positions not utilized in the enarodustat pharmacophore [3].

Synthetic intermediate HIF-PH inhibitor Enarodustat Drug substance synthesis

[1,2,4]Triazolo[1,5-a]pyridin-8-ylmethanamine dihydrochloride: Priority Application Scenarios Derived from Quantitative Evidence


Fragment-Based Drug Discovery Targeting Kinase Hinge Binders Requiring an Orthogonal Exit Vector

The 8-ylmethanamine regioisomer provides an exit vector from the pyridine ring adjacent to the bridgehead nitrogen, a geometry inaccessible to the more common 2-yl isomer . Fragment-based screening libraries incorporating this scaffold can sample chemical space around the hinge-binding region of kinases and other ATP-competitive enzymes in a manner that complements 2-, 5-, and 7-substituted analogs. The dihydrochloride salt form ensures direct solubility in aqueous screening buffers at concentrations up to 10 mM, eliminating DMSO-related artifacts in biochemical assays .

Synthesis of Clinical-Stage HIF Prolyl Hydroxylase Inhibitor Analogs via 8-Position Derivatization

The 8-substitution pattern is directly relevant to the enarodustat (JTZ-951) pharmacophore, where the 8-position of the triazolopyridine core bears the carbonyl-glycine moiety critical for HIF-PH inhibition [1]. The 8-ylmethanamine building block can serve as a starting material for diversification at the 8-position via reductive amination, amide coupling, or sulfonamide formation, enabling the rapid generation of enarodustat-inspired analog libraries for anemia and ischemia-reperfusion injury programs [2].

OLED Material Development Exploiting the 8-Substituted Triazolopyridine Donor-Acceptor Architecture

As demonstrated by Yang et al. (2022), 8-substituted [1,2,4]triazolo[1,5-a]pyridine derivatives (specifically o'-PPI-TP) exhibit high thermal stability (Td 454–476 °C) and photoluminescence quantum yields exceeding 86%, making them competitive candidates for blue fluorescent OLED emitters [3]. The 8-ylmethanamine building block can be elaborated via Buchwald-Hartwig amination or reductive amination to generate donor-acceptor fluorophores with the 8-substitution geometry that was shown to be compatible with efficient hot exciton utilization in electroluminescent devices.

Parallel Library Synthesis Requiring Gram-Scale Quantities of High-Purity Building Blocks

With commercial availability at 98% purity and quantities up to 25 g from Leyan, the target compound is the most readily scalable among the triazolopyridine methanamine isomers, surpassing the 2-yl isomer (limited to 1 g listing) and the 5-yl isomer (95% purity) in the combination of purity and bulk availability . This makes it the preferred choice for medicinal chemistry groups executing parallel amide or sulfonamide library synthesis where building block purity directly impacts final compound purity and biological data reproducibility.

Quote Request

Request a Quote for [1,2,4]Triazolo[1,5-a]pyridin-8-ylmethanamine dihydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.